molecular formula C18H27ClN2O2 B4406889 4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride

4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride

Cat. No. B4406889
M. Wt: 338.9 g/mol
InChI Key: CKEANQSJJPMHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic benefits. This compound is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in several intracellular signaling pathways. GSK-3 inhibitor VIII has been investigated for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride inhibitor VIII works by inhibiting the activity of this compound, an enzyme that is involved in several intracellular signaling pathways. This compound is known to play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound inhibitor VIII can modulate these cellular processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound inhibitor VIII have been extensively studied. Studies have shown that this compound inhibitor VIII can modulate several cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, this compound inhibitor VIII has been shown to enhance insulin sensitivity and improve glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the key advantages of 4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride inhibitor VIII is its selectivity for this compound, which allows for more precise modulation of intracellular signaling pathways. Additionally, this compound inhibitor VIII has been shown to have low toxicity in vitro, making it a potentially safe therapeutic agent. However, one of the limitations of this compound inhibitor VIII is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride inhibitor VIII. One area of interest is in the development of more potent and selective this compound inhibitors. Additionally, further research is needed to fully understand the mechanism of action of this compound inhibitor VIII and its potential therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of this compound inhibitor VIII in vivo, in order to determine its potential as a therapeutic agent for various diseases.

Scientific Research Applications

4-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzonitrile hydrochloride inhibitor VIII has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the treatment of cancer. Studies have shown that this compound inhibitor VIII can inhibit the growth of several types of cancer cells, including breast, prostate, and ovarian cancer cells. Additionally, this compound inhibitor VIII has been investigated for its potential use in treating diabetes, as it can enhance insulin sensitivity and improve glucose metabolism.

properties

IUPAC Name

4-[2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-15-11-16(2)14-20(13-15)7-8-21-9-10-22-18-5-3-17(12-19)4-6-18;/h3-6,15-16H,7-11,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEANQSJJPMHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=CC=C(C=C2)C#N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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